molecular formula C9H12O B2403697 (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2551076-39-0

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol

Cat. No.: B2403697
CAS No.: 2551076-39-0
M. Wt: 136.194
InChI Key: YFMCPIYUZPMGNA-SVBMCEDBSA-N
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Description

(1R,2R,5S,6S)-Tricyclo[42102,5]non-7-en-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps may include selective reduction and hydroxylation to introduce the hydroxyl group at the desired position. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tricyclic structure or the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with molecular targets such as enzymes or receptors. The rigid tricyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The hydroxyl group plays a crucial role in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6S,7S,8S)-Tricyclo[5.2.1.02,6]decane-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in the functional groups and stereochemistry.

    Halocarbons: These compounds contain halogen atoms and exhibit different reactivity and applications compared to (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a hydroxyl group, which confer distinct chemical and biological properties. Its rigid structure and functional group positioning make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R,5S,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7+,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMCPIYUZPMGNA-SVBMCEDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]3[C@H]2CC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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